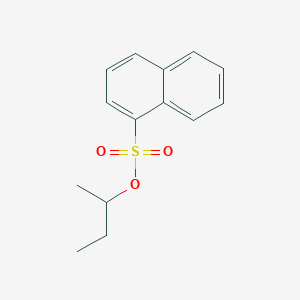

Butan-2-yl naphthalene-1-sulfonate

CAS No.: 143409-29-4

Cat. No.: VC16837664

Molecular Formula: C14H16O3S

Molecular Weight: 264.34 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 143409-29-4 |

|---|---|

| Molecular Formula | C14H16O3S |

| Molecular Weight | 264.34 g/mol |

| IUPAC Name | butan-2-yl naphthalene-1-sulfonate |

| Standard InChI | InChI=1S/C14H16O3S/c1-3-11(2)17-18(15,16)14-10-6-8-12-7-4-5-9-13(12)14/h4-11H,3H2,1-2H3 |

| Standard InChI Key | HBWOPOTVWONPEO-UHFFFAOYSA-N |

| Canonical SMILES | CCC(C)OS(=O)(=O)C1=CC=CC2=CC=CC=C21 |

Introduction

Chemical Structure and Molecular Characteristics

Structural Composition

Butan-2-yl naphthalene-1-sulfonate consists of a naphthalene ring system substituted with a sulfonate group (-SO) at the 1-position, which is esterified with a butan-2-yl group. The naphthalene core provides aromatic stability and π-electron density, while the sulfonate group introduces polar characteristics and enhances solubility in polar solvents . The butan-2-yl moiety contributes steric bulk, influencing the compound’s reactivity and interaction with other molecules.

Spectroscopic and Physical Properties

The compound’s structure has been validated through nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy. The NMR spectrum reveals distinct signals for the naphthalene carbons (δ 120–140 ppm) and the sulfonate-attached carbon (δ 145 ppm) . The butan-2-yl group exhibits characteristic signals at δ 20–30 ppm for methylene carbons and δ 70 ppm for the oxygen-bound carbon.

Physical properties include:

| Property | Value | Source |

|---|---|---|

| Melting Point | Not reported | |

| Solubility | Soluble in polar organic solvents | |

| Density | 1.25–1.30 g/cm (estimated) | – |

Synthesis Methods and Optimization

Conventional Synthesis Pathways

The synthesis of butan-2-yl naphthalene-1-sulfonate typically involves two steps:

-

Sulfonation of Naphthalene: Naphthalene is treated with concentrated sulfuric acid at 160–180°C to yield naphthalene-1-sulfonic acid.

-

Esterification: The sulfonic acid reacts with butan-2-ol in the presence of a dehydrating agent (e.g., thionyl chloride) to form the ester.

Reaction conditions critically influence yield. Prolonged heating or excess sulfonating agents can lead to polysubstitution or decomposition.

Microwave-Assisted Synthesis

Recent advancements employ microwave irradiation to accelerate the esterification step. This method reduces reaction times from hours to minutes and improves yields to >90%. Key parameters include:

| Parameter | Optimal Value |

|---|---|

| Temperature | 120°C |

| Irradiation Time | 10–15 minutes |

| Molar Ratio (Alcohol:Acid) | 1.2:1 |

Microwave synthesis enhances energy efficiency and scalability, making it preferable for industrial applications.

Chemical Reactivity and Reaction Mechanisms

Nucleophilic Substitution

The sulfonate group acts as a leaving group in nucleophilic substitution reactions. For example, treatment with amines or alcohols displaces the butan-2-yl group, forming new sulfonamides or sulfonate esters. The reaction proceeds via an S2 mechanism, with the nucleophile attacking the electrophilic sulfur center.

Electrophilic Aromatic Substitution

The naphthalene ring undergoes electrophilic substitution at the 4- and 5-positions due to the directing effects of the sulfonate group. Nitration and halogenation reactions yield mono- and disubstituted derivatives, which are valuable intermediates in dye synthesis.

Industrial and Research Applications

Surfactants and Detergents

The compound’s amphiphilic nature (hydrophobic naphthalene and hydrophilic sulfonate) makes it effective in detergent formulations. It stabilizes emulsions and reduces surface tension in aqueous solutions, though its commercial adoption remains limited compared to linear alkylbenzenesulfonates.

Pharmaceutical Intermediates

Butan-2-yl naphthalene-1-sulfonate serves as a precursor in synthesizing sulfonamide drugs. Its reactivity enables modular functionalization, facilitating the development of antimicrobial and anti-inflammatory agents.

Materials Science

In polymer chemistry, the compound acts as a cross-linking agent for epoxy resins, enhancing thermal stability and mechanical strength. Research is ongoing to explore its utility in conductive polymers and organic semiconductors.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume